Azido-PEG2-C6-Cl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azido-PEG2-C6-Cl is a compound that belongs to the class of polyethylene glycol-based linkers used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is a click chemistry reagent containing an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups. It is also capable of strain-promoted alkyne-azide cycloaddition reactions with molecules containing dibenzocyclooctyne or bicyclononyne groups .
Mechanism of Action
Target of Action
Azido-PEG2-C6-Cl, also known as Halo-PEG(2)-Azide, is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are proteins that are marked for degradation by the ubiquitin-proteasome system .
Mode of Action
this compound acts as a linker in PROTAC molecules, connecting two different ligands . One ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein . This compound contains an Azide group, which can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By linking the target protein to an E3 ubiquitin ligase, PROTACs enable the selective degradation of specific proteins .
Result of Action
The primary result of the action of this compound is the selective degradation of target proteins . By enabling the formation of PROTACs, it allows for the manipulation of protein levels within cells, potentially leading to therapeutic effects in various disease states.
Action Environment
The action of this compound, as part of a PROTAC, occurs intracellularly . Environmental factors such as pH, temperature, and the presence of other biomolecules could potentially influence its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Azido-PEG2-C6-Cl plays a crucial role in biochemical reactions. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Molecular Mechanism
This compound exerts its effects at the molecular level through its role as a linker in PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: Azido-PEG2-C6-Cl is synthesized through a series of chemical reactions involving the introduction of an azide group into a polyethylene glycol-based linker. The synthetic route typically involves the following steps:
Formation of the polyethylene glycol-based linker: This involves the reaction of polyethylene glycol with a suitable chlorinating agent to introduce a chlorine atom.
Introduction of the azide group: The chlorine atom in the polyethylene glycol-based linker is then substituted with an azide group using sodium azide in an appropriate solvent under controlled conditions
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Azido-PEG2-C6-Cl undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAc): This reaction involves the formation of a triazole ring by reacting the azide group with an alkyne group in the presence of a copper catalyst
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs between the azide group and strained alkynes such as dibenzocyclooctyne or bicyclononyne without the need for a catalyst
Common Reagents and Conditions:
Copper-catalyzed azide-alkyne cycloaddition: Common reagents include copper sulfate and sodium ascorbate as the reducing agent. .
Strain-promoted alkyne-azide cycloaddition: This reaction does not require a catalyst and can be carried out in various solvents, including aqueous and organic solvents, at room temperature
Major Products Formed:
Triazole derivatives: Formed from the copper-catalyzed azide-alkyne cycloaddition reaction
Cycloaddition products: Formed from the strain-promoted alkyne-azide cycloaddition reaction
Scientific Research Applications
Azido-PEG2-C6-Cl has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system
Biology: Employed in bioconjugation techniques to attach biomolecules such as proteins, peptides, and nucleic acids to various surfaces or other molecules
Medicine: Utilized in the development of targeted therapies for diseases such as cancer by enabling the selective degradation of disease-causing proteins
Industry: Applied in the production of advanced materials and nanotechnology by facilitating the functionalization of surfaces and nanoparticles
Comparison with Similar Compounds
Azido-PEG2-C6-Cl is unique due to its ability to undergo both copper-catalyzed azide-alkyne cycloaddition and strain-promoted alkyne-azide cycloaddition reactions. Similar compounds include:
Azido-PEG4-C6-Cl: Another polyethylene glycol-based linker with a longer polyethylene glycol chain, which may provide different solubility and reactivity properties.
Azido-PEG2-C4-Cl: A similar compound with a shorter polyethylene glycol chain, which may affect its flexibility and reactivity.
These similar compounds highlight the versatility of polyethylene glycol-based linkers in various chemical and biological applications.
Properties
IUPAC Name |
1-[2-(2-azidoethoxy)ethoxy]-6-chlorohexane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20ClN3O2/c11-5-3-1-2-4-7-15-9-10-16-8-6-13-14-12/h1-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFXLLWUHUFAAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCl)CCOCCOCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.